![molecular formula C20H20N4O3 B5559191 4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to "4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" involves complex organic synthesis methods, starting from basic organic or inorganic compounds. For example, a series of substituted benzamides were designed and synthesized starting from various acids, esters, and hydrazides. These processes often involve refluxing, condensation, and other organic synthesis techniques to achieve the desired compound (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like "4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" is often confirmed using various analytical techniques such as NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction. These techniques help in determining the molecular geometry, bond lengths, angles, and overall three-dimensional structure of the compound, which is crucial for understanding its reactivity and properties (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Compounds like "4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" can undergo various chemical reactions due to the presence of reactive functional groups. For instance, oxadiazole derivatives can participate in reactions that lead to the formation of new compounds with different properties and potential applications. The reactivity of such compounds is often explored to synthesize novel derivatives with enhanced or desired characteristics (Kato et al., 1992).
Scientific Research Applications
Anticancer Activity
A study by Ravinaik et al. (2021) described the design, synthesis, and evaluation of benzamide derivatives for anticancer activity. These compounds, including variations similar to the queried chemical, were tested against various cancer cell lines, showing moderate to excellent anticancer activities. This highlights the compound's potential in cancer research and drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activities
Research by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives, involving steps that include the use of morpholine, a component of the queried compound. These synthesized compounds exhibited good to moderate antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Chemical Synthesis and Characterization
In another study, Mamatha S.V et al. (2019) synthesized and characterized a compound involving a morpholine component and assessed its biological activities. The compound showed significant antibacterial and anti-tuberculosis activities, supporting its potential in therapeutic applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to a quinazolin-4-one ring, which could be related to the structure of the queried compound. These derivatives were evaluated for analgesic and anti-inflammatory activities, showing promising results that could lead to the development of new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
properties
IUPAC Name |
4-morpholin-4-yl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(16-6-8-17(9-7-16)24-10-12-26-13-11-24)21-14-18-22-19(23-27-18)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKVCICXANHWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
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